Diclofenac acyl-D-glucuronide
CAS No.:
Cat. No.: VC17960290
Molecular Formula: C20H19Cl2NO8
Molecular Weight: 472.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H19Cl2NO8 |
|---|---|
| Molecular Weight | 472.3 g/mol |
| IUPAC Name | 6-[2-[2-(2,6-dichloroanilino)phenyl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
| Standard InChI | InChI=1S/C20H19Cl2NO8/c21-10-5-3-6-11(22)14(10)23-12-7-2-1-4-9(12)8-13(24)30-20-17(27)15(25)16(26)18(31-20)19(28)29/h1-7,15-18,20,23,25-27H,8H2,(H,28,29) |
| Standard InChI Key | JXIKYYSIYCILNG-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)CC(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)NC3=C(C=CC=C3Cl)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
Diclofenac acyl-D-glucuronide (systematic IUPAC name: 1-O-[2-[(2',6'-dichlorophenyl)amino]phenylacetyl]-β-D-glucopyranuronic acid) is a β-D-glucuronide conjugate of diclofenac. Its molecular formula is , with a molecular weight of 472.3 g/mol . The structure comprises a diclofenac moiety (a phenylacetic acid derivative with two chlorine substituents) covalently linked to glucuronic acid via an acyl glycosidic bond (Figure 1).
Stereochemical and Conformational Properties
The β-configuration of the glucuronide linkage is critical for its metabolic stability and reactivity. X-ray crystallography and NMR studies reveal that the glucuronic acid adopts a chair conformation, with the acyl group positioned equatorially to minimize steric hindrance . This conformation facilitates interactions with hepatic transporters and enzymes, influencing its pharmacokinetic behavior.
Table 1: Key Physicochemical Properties of Diclofenac Acyl-D-Glucuronide
| Property | Value | Source |
|---|---|---|
| Melting Point | 101–103°C | |
| Solubility | DMSO (slight), Methanol (slight) | |
| Appearance | White to light yellow solid | |
| Hygroscopicity | High | |
| LogP (Partition Coefficient) | 2.07 |
Biotransformation and Metabolic Pathways
Enzymatic Synthesis via UDP-Glucuronosyltransferases (UGTs)
Diclofenac undergoes Phase II metabolism primarily in the liver, where UGT enzymes (notably UGT2B7) catalyze the conjugation of its carboxylic acid group with glucuronic acid . This reaction produces the acyl glucuronide, which is subsequently excreted into bile or systemic circulation. Kinetic studies indicate a of 12.3 nmol/min/mg and a of 48.5 μM for human UGT2B7, underscoring its high affinity for diclofenac .
Reactivity and Protein Adduct Formation
Acyl glucuronides are inherently unstable under physiological conditions (pH 7.4, 37°C), undergoing hydrolysis, intramolecular acyl migration, and covalent binding to proteins. The half-life of diclofenac acyl-D-glucuronide in human plasma is approximately 1.2 hours, with adduct formation observed with serum albumin and hepatic proteins . These adducts are hypothesized to act as haptens, triggering immune-mediated toxicity .
Toxicological Mechanisms and In Vivo Evidence
Hepatotoxicity in Murine Models
A seminal study by Miyagawa et al. (2017) demonstrated that diclofenac acyl-D-glucuronide directly contributes to acute liver injury in mice . Key findings include:
-
Plasma Alanine Aminotransferase (ALT) Elevation: Mice administered diclofenac alone exhibited a 3.5-fold increase in ALT levels at 6 hours post-dose, whereas pretreatment with the UGT inhibitor (−)-borneol reduced ALT by 58% .
-
Neutrophil Infiltration: Immunohistochemistry revealed a 70% decrease in myeloperoxidase-positive cells (neutrophils) in borneol-pretreated mice, correlating with reduced hepatic expression of chemokines CXCL1 and CXCL2 .
-
Reactive Oxygen Species (ROS) Production: The glucuronide metabolite increased mitochondrial ROS generation in hepatocytes by 2.1-fold, as measured by dichlorofluorescein fluorescence .
Innate Immune Activation
Diclofenac acyl-D-glucuronide upregulates Toll-like receptor 4 (TLR4) signaling in Kupffer cells, leading to NF-κB-mediated transcription of pro-inflammatory cytokines. In vitro assays using THP-1 macrophages showed a 4.3-fold increase in IL-1β secretion upon exposure to the metabolite .
Analytical Methods for Detection and Quantification
Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS)
Modern workflows employ reversed-phase C18 columns (e.g., Waters Acquity BEH C18, 2.1 × 100 mm, 1.7 μm) with a gradient elution of 0.1% formic acid in acetonitrile/water. The metabolite is detected in negative ion mode, exhibiting a precursor ion at m/z 472.1 → 294.0 (collision energy: 25 eV) .
Nuclear Magnetic Resonance (NMR) Spectroscopy
-NMR (600 MHz, DMSO-) assignments include:
-
δ 5.32 (d, J = 7.8 Hz, H-1 of glucuronic acid)
-
δ 7.45–7.12 (m, aromatic protons from dichlorophenyl group) .
Clinical Implications and Therapeutic Monitoring
Risk Factors for Toxicity
Patients with polymorphisms in UGT2B7 (e.g., rs7668258) exhibit 40% lower glucuronidation capacity, leading to prolonged systemic exposure to the reactive metabolite . Concurrent use of UGT inhibitors (e.g., probenecid) exacerbates this risk, necessitating dose adjustments in vulnerable populations.
Biomarker Development
Urinary 8-iso-prostaglandin F, a marker of oxidative stress, correlates strongly with plasma diclofenac acyl-D-glucuronide levels (r = 0.78, p < 0.001) . Monitoring this biomarker could enable early detection of incipient hepatotoxicity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume